REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].N[C:11](N)=[O:12]>>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[NH:9][C:11]1=[O:12]
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 hours in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture then was cooled to about 80° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
was filtered while hot
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
was refrigerated overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crystals that formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |